molecular formula C11H12ClNO B2612177 6-Methoxynaphthalen-2-amine hydrochloride CAS No. 3991-79-5

6-Methoxynaphthalen-2-amine hydrochloride

Cat. No.: B2612177
CAS No.: 3991-79-5
M. Wt: 209.67
InChI Key: FIIKTRROLIHYFZ-UHFFFAOYSA-N
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Description

6-Methoxynaphthalen-2-amine hydrochloride is a chemical compound with the molecular formula C11H12ClNO. It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 6th position and an amine group at the 2nd position, forming a hydrochloride salt.

Mechanism of Action

Target of Action

The primary target of 6-Methoxynaphthalen-2-amine hydrochloride is the Enoyl-acyl carrier protein reductase enzyme . This enzyme is responsible for catalyzing the final step of bacterial fatty acid biosynthesis , making it an attractive target for the development of novel antibacterial agents .

Mode of Action

This compound interacts with its target, the Enoyl-acyl carrier protein reductase enzyme, to inhibit the final step of bacterial fatty acid biosynthesis

Biochemical Pathways

The inhibition of the Enoyl-acyl carrier protein reductase enzyme by this compound affects the bacterial fatty acid biosynthesis pathway . This disruption can lead to downstream effects such as the inhibition of bacterial growth, as fatty acids are essential components of the bacterial cell membrane.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is considered to be bbb permeant . . These properties could impact the bioavailability of the compound, but further studies are needed to confirm these predictions.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth due to the disruption of fatty acid biosynthesis . This can result in potent antibacterial activity against various bacterial strains .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature . .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxynaphthalen-2-amine hydrochloride typically involves the reduction of primary amides. One method involves the use of an abnormal N-heterocyclic carbene (aNHC) based potassium complex as a transition metal-free catalyst. This catalyst facilitates the reduction of primary amides to the corresponding primary amines under ambient conditions . The reaction conditions include the use of 2 mol% of the catalyst, which exhibits a broad substrate scope, including aromatic, aliphatic, and heterocyclic primary amides .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using similar catalytic reduction methods. The process involves the reduction of ®-2-(6-methoxynaphthalen-2-yl) propanamide to yield the amine, which is then isolated as the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

6-Methoxynaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions typically yield the corresponding amine.

    Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products

The major products formed from these reactions include naphthoquinones, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromonaphthalen-2-amine hydrochloride
  • 7-Aminonaphthalen-2-ol hydrochloride
  • 1-Bromonaphthalen-2-amine

Uniqueness

6-Methoxynaphthalen-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 6th position and amine group at the 2nd position make it a valuable intermediate for synthesizing various derivatives with potential therapeutic applications .

Properties

IUPAC Name

6-methoxynaphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO.ClH/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11;/h2-7H,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIKTRROLIHYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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